N-(4-aminophenyl)thiophene-2-sulfonamide
Description
Overview of Sulfonamide Derivatives in Medicinal Chemistry and Drug Discovery
Sulfonamides, characterized by the -SO₂NH₂ functional group, represent one of the most important structural motifs in medicinal chemistry. Their journey began with the discovery of Prontosil, the first commercially available antibacterial agent, which revolutionized medicine and laid the foundation for the era of antimicrobial chemotherapy. While their primary use as antibiotics has been somewhat superseded by other classes of drugs due to resistance, the sulfonamide scaffold has proven to be remarkably versatile.
Today, sulfonamide derivatives are integral to a wide array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities. tsijournals.com Beyond their antibacterial action, which functions by inhibiting dihydropteroate (B1496061) synthase in the folic acid synthesis pathway, they are found in drugs with antiviral, antifungal, anti-inflammatory, and anticancer properties. tsijournals.com Their ability to act as bioisosteres for carboxylic acids and to form stable, directed hydrogen bonds makes them excellent candidates for inhibiting various enzymes. ontosight.ai This has led to their successful application as carbonic anhydrase inhibitors for the treatment of glaucoma, diuretics, and anticonvulsants. nih.gov Furthermore, many modern anticancer drugs, including tyrosine kinase inhibitors and histone deacetylase inhibitors, incorporate the sulfonamide moiety, highlighting its sustained importance in the development of new therapeutics. nih.gov
The Thiophene (B33073) Moiety as a Privileged Scaffold in Bioactive Compounds
The thiophene ring, a five-membered sulfur-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This designation stems from its frequent appearance in a multitude of biologically active compounds and approved drugs across various therapeutic areas. nih.gov The thiophene moiety is considered a bioisostere of the benzene (B151609) ring, meaning it can often substitute for a phenyl group without loss of biological activity, while potentially improving physicochemical properties such as solubility and metabolic stability. nih.gov
The electron-rich nature and planarity of the thiophene ring allow it to engage in diverse interactions with biological targets. nih.gov Its presence in a molecule can confer a wide range of biological effects, including antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticancer activities. rsc.orgresearchgate.net A recent analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) ranked the thiophene moiety fourth among sulfur-containing drug categories, underscoring its significant role in successful drug design. nih.gov The lipophilicity of thiophene also contributes to its ability to cross the blood-brain barrier, making it a valuable component in drugs targeting neurological disorders. nih.gov
Structural Significance of the N-(4-aminophenyl)thiophene-2-sulfonamide Core
The this compound core is a deliberate amalgamation of three key structural features, each contributing to its potential as a biologically active agent. The synergy between the sulfonamide linker, the thiophene ring, and the aminophenyl group creates a platform for potent and specific interactions with biological targets, particularly enzymes.
The Sulfonamide Group: This is the primary pharmacophoric element, especially for targeting metalloenzymes. The nitrogen atom of the sulfonamide can coordinate with metal ions, such as the zinc ion found in the active site of carbonic anhydrases. researchgate.net This interaction is a cornerstone of the inhibitory activity of many sulfonamide-based drugs. nih.gov
The Thiophene Ring: Positioned adjacent to the sulfonamide group, the thiophene ring acts as the central scaffold. Its aromatic and electronic properties are crucial for orienting the molecule within a binding pocket. nih.gov It can participate in hydrophobic and van der Waals interactions with amino acid residues, contributing to binding affinity. nih.gov The substitution pattern on the thiophene ring (in this case, the sulfonamide at the 2-position) is critical for determining activity and selectivity.
The N-(4-aminophenyl) Group: This "tail" portion of the molecule extends away from the core pharmacophore and provides opportunities for crucial secondary interactions and structural modifications. The terminal amino group can act as a hydrogen bond donor, forming additional connections with the target protein that can enhance binding affinity and specificity. researchgate.net This group also serves as a key site for synthetic modification, allowing for the creation of derivative libraries to probe structure-activity relationships (SAR) and optimize pharmacological properties. nih.gov
Studies on related thiophene-based sulfonamides have confirmed that both the sulfonamide and thiophene moieties play significant roles in enzyme inhibition, making this combined core a promising starting point for inhibitor design. nih.gov
Research Gaps and Emerging Opportunities in this compound Research
While the individual components of this compound are well-studied, the specific compound and its derivatives present several avenues for future investigation.
Current Research Focus and Identified Gaps:
Carbonic Anhydrase Inhibition: A significant portion of the research on thiophene-2-sulfonamides has been directed towards their activity as carbonic anhydrase inhibitors (CAIs). nih.gov While potent inhibitors have been identified, a major research gap lies in achieving isoform-selective inhibition to minimize off-target effects.
Limited Target Exploration: The focus on carbonic anhydrase means that the potential of the this compound scaffold against other important enzyme classes, such as kinases, proteases, or other metalloenzymes, remains largely underexplored.
Emerging Opportunities:
Anticancer Drug Development: Given that both sulfonamides and thiophene derivatives are found in numerous anticancer agents, there is a clear opportunity to evaluate this scaffold for its potential to inhibit cancer-related targets like tyrosine kinases or matrix metalloproteinases.
Novel Antimicrobial Agents: With the rise of antibiotic resistance, new chemical entities are urgently needed. The thiophene-sulfonamide core could be explored for activity against drug-resistant bacterial strains, potentially acting on novel targets. frontiersin.org
Structure-Based Drug Design: The synthesis of new derivatives based on the this compound core, guided by computational modeling and molecular docking studies, could lead to the discovery of highly potent and selective inhibitors for a variety of therapeutic targets. nih.gov
Elucidation of Mechanism of Action: For derivatives that show promising activity, detailed mechanistic studies are needed to understand how they interact with their biological targets at a molecular level, which can guide further optimization.
Data Tables
Table 1: Biological Activities Associated with Core Moieties
| Moiety | Associated Biological Activities | Key Role in this compound |
|---|---|---|
| Sulfonamide | Antibacterial, Carbonic Anhydrase Inhibition, Anticancer, Anti-inflammatory, Antiviral, Diuretic | Primary pharmacophore, enzyme active site binding (e.g., zinc coordination) |
| Thiophene | Antimicrobial, Anticancer, Anti-inflammatory, Antiviral, Anticonvulsant, Antioxidant | Central scaffold, bioisostere of benzene, influences physicochemical properties |
| Aminophenyl | Substructure in various drugs, provides site for modification | "Tail" region for secondary interactions, H-bond donation, synthetic handle |
Table 2: Research Directions for this compound
| Research Area | Objective | Potential Targets |
|---|---|---|
| Oncology | Develop novel anticancer agents | Tyrosine Kinases, Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs) |
| Infectious Diseases | Discover new antimicrobial compounds to combat resistance | Dihydropteroate Synthase, Novel bacterial enzymes |
| Enzyme Inhibition | Design selective inhibitors for therapeutic intervention | Specific Carbonic Anhydrase isoforms (e.g., CA IX), Lactoperoxidase, other metalloenzymes |
| Neurology | Explore potential for CNS-active agents | Kinases (e.g., Cdk5), receptors involved in neurodegenerative diseases |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminophenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10/h1-7,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFRCVPEZYMYPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368024 | |
| Record name | 2-Thiophenesulfonamide, N-(4-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61864-03-7 | |
| Record name | 2-Thiophenesulfonamide, N-(4-aminophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 4 Aminophenyl Thiophene 2 Sulfonamide
Established Synthetic Routes to Thiophene (B33073) Sulfonamides
The synthesis of thiophene sulfonamides can be achieved through several established methodologies, ranging from classical chemical reactions to more modern catalytic approaches. These methods provide versatile pathways to a wide array of thiophene sulfonamide derivatives.
Classical Sulfonylation Reactions
The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of thiophene sulfonamides, this involves the reaction of thiophene-2-sulfonyl chloride with an appropriate amine. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond. This method is straightforward and has been used to synthesize a variety of sulfonamide derivatives.
Another classical approach involves the chlorosulfonylation of thiophene, followed by reaction with an amine. This two-step process begins with the reaction of thiophene with chlorosulfonic acid to generate thiophene-2-sulfonyl chloride. The subsequent reaction of the sulfonyl chloride with an amine yields the desired thiophene sulfonamide.
Cross-Coupling Strategies in Thiophene Sulfonamide Synthesis
Modern synthetic organic chemistry has introduced powerful cross-coupling reactions that have been adapted for the synthesis of thiophene sulfonamides. Palladium-catalyzed cross-coupling reactions, in particular, have proven to be highly effective. For instance, the Suzuki-Miyaura coupling can be utilized to form the thiophene-aryl bond. In one approach, a borylated thiophene derivative can be coupled with an aryl halide bearing a sulfonamide group. Conversely, a thiophene boronic acid can be coupled with an aryl halide containing a sulfonamide moiety.
Palladium-catalyzed chlorosulfonylation of arylboronic acids has also been developed as a method to generate arylsulfonyl chlorides, which can then be reacted with amines to form sulfonamides. This method can be applied to thiophene boronic acids to produce thiophene-2-sulfonyl chloride, a key intermediate in sulfonamide synthesis.
Cu(I) Catalyzed Azide (B81097)–Alkyne Cycloaddition for Thiophene Sulfonamide Derivatives
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,2,3-triazole-containing molecules. This reaction can be employed to create thiophene sulfonamide derivatives that incorporate a triazole linker. The general strategy involves the reaction of a thiophene sulfonamide bearing either an azide or a terminal alkyne functionality with a complementary alkyne or azide-containing reaction partner in the presence of a copper(I) catalyst.
For example, a thiophene-2-sulfonyl azide can react with a terminal alkyne to yield a 1-sulfonyl-1,2,3-triazole. The reaction is typically carried out using a copper(I) source, such as copper(I) iodide or copper(I) bromide, often in the presence of a ligand to stabilize the copper catalyst. A particularly effective catalyst for the synthesis of 1-sulfonyl-1,2,3-triazoles is copper(I) thiophene-2-carboxylate (B1233283) (CuTC), which can be used at room temperature under both anhydrous and aqueous conditions. nih.gov This methodology allows for the modular construction of complex molecules containing the thiophene sulfonamide scaffold.
Directed Synthesis of N-(4-aminophenyl)thiophene-2-sulfonamide
The directed synthesis of this compound can be achieved through a multi-step sequence that typically involves the formation of the sulfonamide bond followed by the generation of the free amino group. A common and effective strategy begins with the reaction of thiophene-2-sulfonyl chloride with a protected aniline (B41778) derivative, most commonly p-nitroaniline. This reaction, carried out under basic conditions, yields N-(4-nitrophenyl)thiophene-2-sulfonamide.
The subsequent and final step is the reduction of the nitro group to an amine. This transformation is typically achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or hydrazine. This method is generally high-yielding and provides the target compound, this compound, in good purity. An alternative approach involves the reductive coupling of a nitroarene with an aryl sulfinate. nih.gov
A closely related synthesis has been reported for the analogue, N-(4-aminophenyl)-4-methylbenzenesulfonamide, where p-toluenesulfonyl chloride was reacted with 1,4-phenylenediamine. tsijournals.com This demonstrates the feasibility of directly coupling the sulfonyl chloride with a diamine, although regioselectivity can sometimes be a challenge.
Derivatization and Analogue Synthesis for Structure-Activity Exploration
To explore the structure-activity relationship (SAR) of this compound, the synthesis of various analogues is essential. This often involves the functionalization of different parts of the molecule, including the thiophene ring, the sulfonamide nitrogen, and the aminophenyl moiety.
Functionalization of the Aminophenyl Moiety
The primary amino group on the phenyl ring of this compound is a key site for chemical modification to probe its influence on biological activity. Common derivatization strategies include N-alkylation and N-acylation.
N-Alkylation: The introduction of alkyl groups on the amino nitrogen can be achieved through various methods, such as reductive amination with aldehydes or ketones, or by direct alkylation with alkyl halides. These modifications can alter the steric bulk, lipophilicity, and basicity of the amino group, which can have a significant impact on the compound's interaction with biological targets.
N-Acylation: The amino group can be readily acylated using a variety of acylating agents, such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. The resulting amides can introduce a wide range of functional groups and structural motifs. The electronic properties of the acyl group can be varied to modulate the electronic character of the aminophenyl ring. The synthesis of N-acylsulfonamides is a well-established field, and these derivatives have been explored for various biological activities. nih.gov For instance, the synthesis of novel derivatives of a benzenesulfonamide (B165840) nucleus has been investigated for antimicrobial activity, providing insights into how different substituents affect biological function. nih.gov
The exploration of these derivatives allows for a systematic investigation of the SAR, providing valuable information for the design of new analogues with improved potency, selectivity, or pharmacokinetic properties.
Table of Reaction Conditions for N-Acylation of Amines
| Acylating Reagent | Catalyst/Coupling Agent | Solvent | Conditions |
| Acid Chloride | Base (e.g., Pyridine, Triethylamine) | Aprotic Solvent (e.g., DCM, THF) | Room Temperature |
| Anhydride | Base (e.g., Pyridine, DMAP) | Aprotic Solvent (e.g., DCM, THF) | Room Temperature |
| Carboxylic Acid | Carbodiimide (e.g., DCC, EDC) | Aprotic Solvent (e.g., DCM, DMF) | Room Temperature |
| Carboxylic Acid | HATU, HOBt | Aprotic Solvent (e.g., DMF) | Room Temperature |
Modifications of the Thiophene Ring System
The thiophene ring is a key component of the molecule's structure and is susceptible to various electrophilic substitution reactions. wikipedia.org The reactivity of the thiophene nucleus allows for the introduction of a range of substituents, which can significantly alter the compound's chemical and physical properties. nih.goveprajournals.com
Synthetic strategies often focus on building the thiophene ring from acyclic precursors to achieve specific substitution patterns. eprajournals.comorganic-chemistry.org For instance, highly substituted thiophenes bearing a sulfonamide moiety can be synthesized through a multi-component, copper-catalyzed reaction involving sulfonylketenimines, nitroalkanes, and carbon disulfide. tandfonline.com This method provides an efficient route to polysubstituted thiophenes under mild conditions. tandfonline.com
Another approach involves the direct functionalization of a pre-existing thiophene-2-sulfonamide (B153586) core. nih.govgoogle.com Halogenation, nitration, and acylation are common transformations for thiophene rings. wikipedia.orgeprajournals.com For example, 5-substituted thiophene-2-sulfonamides, which act as carbonic anhydrase inhibitors, have been prepared through various synthetic routes, highlighting the chemical accessibility of the C5 position for substitution. google.com Research by Ghorab et al. involved the development of novel thiophene derivatives incorporating biologically active sulfonamide moieties, which were then evaluated for their potential applications. nih.gov
Table 1: Examples of Reactions for Thiophene Ring Modification
| Reaction Type | Reagents and Conditions | Product Type |
| Multi-component Cyclization | Sulfonylketenimine, Nitroalkane, CS2, CuI, THF | Polysubstituted 2-aminothiophenes with sulfonamide moiety tandfonline.com |
| Oxidation of Thioether | 5-(Arylthio)thiophene-2-sulfonamide, H2O2, Acetic Acid | 5-(Arylsulfonyl)thiophene-2-sulfonamide google.com |
| Halogenation | Thiophene, NBS or NIS, NaHCO3, MeCN | 3-Iodothiophene derivatives organic-chemistry.org |
| Acylation | 5-(Hydroxyalkylsulfonyl)thiophene-2-sulfonamide, Methoxyacetyl chloride, Pyridine, THF | Esterified 5-(alkanesulfonyl)thiophene-2-sulfonamide google.com |
Variational Studies of the Sulfonamide Bridge
The sulfonamide bridge (-SO₂NH-) is a critical pharmacophore in many biologically active molecules and offers multiple avenues for chemical modification. nih.govopenaccesspub.org Variational studies on this bridge often involve the synthesis of bioisosteres, which are functional groups with similar physical or chemical properties that can impart different biological activities or pharmacokinetic profiles. nih.gov
One important class of bioisosteres for sulfonamides is the sulfonimidamides, where one of the sulfonyl oxygens is replaced by a nitrogen atom. researchgate.netsemanticscholar.orgresearchgate.net These analogs have gained significant attention in medicinal chemistry as they can offer improved properties such as decreased lipophilicity and increased solubility. researchgate.net The synthesis of NH-sulfonimidamides can be achieved directly from sulfenamides in a one-pot reaction, providing a streamlined route to these valuable compounds. researchgate.net
Beyond bioisosteric replacement, the synthetic methods for forming the sulfonamide bond itself are a subject of study. The classical approach involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov However, modern methods aim for greater efficiency and substrate scope. For example, a mechanochemical, palladium-catalyzed, three-component reaction has been developed for the synthesis of aromatic sulfonamides from aryl bromides or carboxylic acids, potassium metabisulfite (B1197395) (K₂S₂O₅), and an amine. rsc.org This method avoids the use of unstable sulfonyl chlorides and is tolerant of a wide range of functional groups. rsc.org Rotational spectroscopy studies on various benzenesulfonamides have also provided insights into the conformational preferences of the sulfonamide group, which is crucial for rational drug design. nih.gov
Metal Complexation of Related Sulfonamide Schiff Bases
The primary amine of the 4-aminophenyl group in this compound is a versatile handle for further chemical transformations. A common and significant reaction is its condensation with aldehydes or ketones to form Schiff bases (imines). researchgate.net These Schiff bases, which contain the C=N-R group, are excellent ligands for a wide variety of transition and inner-transition metals. researchgate.netnih.gov
The resulting metal complexes often exhibit distinct properties compared to the free ligands. tandfonline.comtandfonline.com The synthesis of these complexes typically involves a two-step process: first, the Schiff base ligand is prepared by refluxing the parent sulfonamide with an appropriate aldehyde (e.g., salicylaldehyde (B1680747) or thiophene-2-carboxaldehyde). tandfonline.comlboro.ac.uk In the second step, the isolated ligand is reacted with a metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), Zn(II)) to form the corresponding metal complex. tandfonline.comlboro.ac.ukscience.gov
Characterization using techniques such as FT-IR, NMR, and UV-Vis spectroscopy is crucial to confirm the formation of the Schiff base and its coordination to the metal ion. nih.govtandfonline.comlboro.ac.uk A key piece of evidence from IR spectroscopy is the shift of the azomethine (C=N) stretching frequency upon complexation, which indicates the involvement of the imine nitrogen in bonding to the metal center. tandfonline.comjournalcps.com Depending on the ligand and the metal ion, the resulting complexes can adopt various geometries, such as octahedral or square-planar. tandfonline.comtandfonline.comtubitak.gov.tr
Table 2: Spectroscopic Data for a Representative Sulfonamide Schiff Base and its Metal Complexes
| Compound | Key IR Frequency ν(C=N) (cm⁻¹) | Key IR Frequency ν(M-N) (cm⁻¹) | Geometry |
| Sulfaguanidinesalicylaldimine Ligand | ~1630 | N/A | N/A |
| [Cu(Ligand)₂] | Shifted to lower frequency (~1605) | ~460 | Square-planar tandfonline.com |
| [Ni(Ligand)₂(H₂O)₂] | Shifted to lower frequency (~1610) | ~465 | Octahedral tandfonline.com |
| [Co(Ligand)₂(H₂O)₂] | Shifted to lower frequency (~1608) | ~455 | Octahedral tandfonline.com |
Advanced Spectroscopic and Structural Characterization of N 4 Aminophenyl Thiophene 2 Sulfonamide and Its Analogues
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.
FT-IR spectroscopy is instrumental in identifying the key functional moieties of N-(4-aminophenyl)thiophene-2-sulfonamide and related sulfonamides through their characteristic absorption frequencies. The sulfonamide group (–SO₂NH–) presents distinct and strong absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration for the S–N bond appears in the region of 914–895 cm⁻¹. rsc.org
The primary amine group (–NH₂) on the phenyl ring gives rise to characteristic doublet bands, often seen around 3383 cm⁻¹ and 3261 cm⁻¹. ripublication.com The N-H stretching of the sulfonamide group itself is typically observed as a single band around 3273-3228 cm⁻¹. tsijournals.combohrium.com These vibrational assignments are critical for confirming the successful synthesis and purity of the compound. researchgate.net
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Primary Amine (Ar-NH₂) | N-H Asymmetric & Symmetric Stretching | ~3400-3250 (often a doublet) | ripublication.com |
| Sulfonamide (-SO₂NH-) | N-H Stretching | ~3270 | bohrium.com |
| Sulfonamide (-SO₂NH-) | S=O Asymmetric Stretching | 1320-1310 | rsc.org |
| Sulfonamide (-SO₂NH-) | S=O Symmetric Stretching | 1155-1143 | rsc.org |
| Sulfonamide (-SO₂NH-) | S-N Stretching | 914-895 | rsc.org |
Raman spectroscopy offers complementary vibrational data to FT-IR. While direct Raman spectra for this compound are not extensively reported, analysis of its core components, such as the thiophene (B33073) ring, provides valuable insight. spectrabase.com Thiophene and its derivatives exhibit characteristic Raman bands corresponding to C-H stretching, C=C stretching, and ring deformation modes. researchgate.net This technique is particularly useful for observing symmetric vibrations that may be weak or absent in IR spectra, thus providing a more complete vibrational profile of the molecule. bohrium.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for determining the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework.
In the ¹H NMR spectrum of this compound analogues, the protons of the primary amine (–NH₂) typically appear as a broad singlet around 5.9 ppm. rsc.orgripublication.com The sulfonamide proton (–SO₂NH–) is also a singlet, found further downfield in the range of 8.78 to 10.15 ppm. rsc.org The aromatic protons on both the phenyl and thiophene rings produce complex multiplet signals in the region of 6.5 to 7.8 ppm. rsc.orgripublication.comtsijournals.com
The ¹³C NMR spectrum provides information on the carbon skeleton. It displays characteristic signals for the aromatic carbons of the thiophene and phenyl rings, with carbons attached to heteroatoms (S, N) showing distinct chemical shifts. researchgate.net
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic Protons (Thiophene & Phenyl Rings) | 6.5 - 7.8 | Multiplet | rsc.orgripublication.com |
| Primary Amine (-NH₂) | ~5.9 | Singlet | rsc.orgripublication.com |
| Sulfonamide (-SO₂NH-) | 8.8 - 10.2 | Singlet | rsc.org |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Insights
UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule. The aromatic systems of the thiophene and aminophenyl rings act as chromophores, absorbing light in the ultraviolet-visible region. These absorptions are typically due to π→π* transitions. bohrium.com Studies on related 2-amino-substituted thiophenes have used spectroelectrochemical measurements (UV/Vis/NIR) to characterize the electronic structure of both neutral and oxidized species, revealing how substituents influence the electronic properties and subsequent chemical reactions. nih.gov The position and intensity of the absorption maxima (λmax) provide valuable information about the extent of conjugation and the electronic environment of the molecule.
X-ray Crystallography for Solid-State Structure Determination and Ligand-Target Co-crystal Analysis
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. biointerfaceresearch.com For sulfonamide derivatives, this technique is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the sulfonamide and amine groups, which dictate the crystal packing arrangement. researchgate.net Powder X-ray diffraction (PXRD) is also used to confirm the formation of new crystalline solids and assess their phase purity by comparing experimental patterns with those simulated from single-crystal data. rsc.org
Furthermore, co-crystal analysis, where the compound is crystallized with a biological target like a protein, offers profound insights into its mechanism of action. For instance, the X-ray structure of an analogue, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318), was determined in complex with cyclin-dependent kinase 5 (cdk5). nih.gov This analysis revealed an unusual binding mode to the enzyme's hinge region mediated by a water molecule, information that is invaluable for structure-based drug design. nih.gov
Computational and Quantum Chemical Investigations of N 4 Aminophenyl Thiophene 2 Sulfonamide
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in chemistry to investigate the electronic structure, molecular properties, and reactivity of molecules. semanticscholar.org Calculations for N-(4-aminophenyl)thiophene-2-sulfonamide and related derivatives are frequently performed using hybrid functionals, such as Becke’s three-parameter Lee-Yang-Parr (B3LYP) functional, paired with a Pople-style triple-zeta basis set like 6-311G(d,p). semanticscholar.org To account for the influence of a solvent environment, the Solvation Model based on Density (SMD) can be incorporated into the calculations. semanticscholar.org Such computational studies provide valuable insights into the molecule's optimized geometry, vibrational modes, electronic orbital distributions, and electrostatic potential, which collectively determine its chemical behavior. researchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For thiophene (B33073) sulfonamide derivatives, DFT calculations have been used to determine key structural parameters. semanticscholar.org
Conformational analysis involves exploring the potential energy surface by varying specific torsion angles to identify the most stable conformers. For molecules with flexible bonds, such as the sulfonamide linkage, this analysis is crucial. Studies on similar sulfonamides have explored the rotation around C-C-S-N, C-S-N-C, and S-N-C=O dihedral angles to locate all conformational isomers and identify the preferred structures. researchgate.net The absence of any imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure represents a true energy minimum. mdpi.comresearchgate.net
The optimized geometrical parameters for thiophene sulfonamide derivatives, calculated at the B3LYP/6-311G(d,p) level, show good agreement with experimental values for similar structures. semanticscholar.orgmdpi.com Key bond lengths and angles are detailed below.
Interactive Table: Selected Optimized Bond Lengths (Å) for Thiophene Sulfonamide Derivatives
| Bond | Calculated Length (Å) | Experimental Range (Å) |
|---|---|---|
| S=O | 1.45 - 1.46 | ~1.42 |
| S-NH | 1.67 - 1.68 | ~1.64 |
| S₁–C₂ (thiophene) | 1.73 - 1.75 | - |
Data sourced from computational studies on thiophene sulfonamide derivatives. semanticscholar.orgmdpi.com
Interactive Table: Selected Optimized Bond Angles (°) for Thiophene Sulfonamide Derivatives
| Angle | Calculated Angle (°) | Experimental Range (°) |
|---|---|---|
| O=S=O | 120.46 - 121.18 | ~123.1 |
| O=S-N | 105.04 - 111.26 | ~105.4 |
| S₁–C₂–C₃ (thiophene) | 110.84 - 112.44 | - |
Data sourced from computational studies on thiophene sulfonamide derivatives. semanticscholar.org
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key technique for identifying functional groups within a molecule. semanticscholar.org DFT calculations can simulate the vibrational spectra of this compound, providing theoretical frequencies and their corresponding vibrational modes. These theoretical spectra are crucial for the accurate assignment of experimental IR bands. researchgate.net
Potential Energy Distribution (PED) analysis is used to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. researchgate.net This allows for a precise and unambiguous assignment of the calculated vibrational frequencies. For thiophene sulfonamide derivatives, characteristic vibrational modes have been identified. mdpi.com For instance, the NH₂ group's stretching vibrations are among the most recognizable bands, typically appearing at high frequencies. mdpi.com
Interactive Table: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for Thiophene Sulfonamide Derivatives
| Frequency Range (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| 3590–3610 | NH₂ out-of-plane deformation stretch |
| 2900–3050 | CH₃ stretching vibrations |
Assignments based on computational studies of related structures. mdpi.comscirp.org
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. mdpi.comyoutube.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting ability. mdpi.com
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability. mdpi.comnih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.net
For thiophene sulfonamide derivatives, DFT calculations show that the HOMO-LUMO energy gaps typically fall within the range of 3.44 to 4.65 eV, indicating that these compounds are generally stable. semanticscholar.orgmdpi.com The spatial distribution of these orbitals reveals the regions of the molecule involved in electronic transitions. In many thiophene derivatives, the HOMO is often localized on the electron-rich thiophene ring and the aminophenyl group, while the LUMO is distributed over the sulfonamide moiety and the thiophene ring. researchgate.netmdpi.com This distribution is crucial for understanding charge transfer properties. acadpubl.eu
Interactive Table: FMO Properties of Thiophene Sulfonamide Derivatives
| Property | Typical Value Range | Significance |
|---|---|---|
| EHOMO | - | Electron-donating ability |
| ELUMO | - | Electron-accepting ability |
Data sourced from computational studies on a series of thiophene sulfonamide derivatives. semanticscholar.orgmdpi.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by studying the interactions between filled donor orbitals and empty acceptor orbitals. acadpubl.eu This method is particularly useful for understanding hyperconjugation, charge delocalization, and intramolecular charge transfer (ICT), which are key factors in stabilizing a molecular system. acadpubl.eu
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution across a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.
Typically, regions of negative electrostatic potential (colored red to yellow) are rich in electrons and are favorable sites for electrophilic attack. These areas are often found around electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. These are usually located around hydrogen atoms, particularly those attached to heteroatoms (e.g., in an NH₂ group). researchgate.net Intermediate potential regions are shown in green.
For this compound, the MEP map would likely show negative potential concentrated around the oxygen atoms of the sulfonyl group and the nitrogen of the amino group, making these the primary sites for electrophilic interaction. Positive potential would be localized on the hydrogen atoms of the amino and sulfonamide groups. semanticscholar.orgresearchgate.net
Global and local reactivity descriptors derived from DFT calculations provide quantitative measures of a molecule's chemical reactivity. Global descriptors, such as chemical hardness (η), electronic chemical potential (µ), and the global electrophilicity index (ω), are calculated from the energies of the HOMO and LUMO. researchgate.net
Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher value indicates greater stability. researchgate.net
Electronic Chemical Potential (µ): Measures the escaping tendency of electrons from an equilibrium system. researchgate.net
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net
Local reactivity is often analyzed using Fukui functions , which identify the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. nih.gov By analyzing the values of the Fukui function on each atom, one can predict which atoms are most likely to participate in a chemical reaction. nih.gov
Mulliken and Hirshfeld population analyses are methods used to partition the total electron density among the atoms in a molecule, yielding atomic charges. researchgate.net These charges help in understanding the electrostatic interactions and charge distribution. While Mulliken charges are widely used, the Hirshfeld scheme is often considered to produce more physically realistic values. researchgate.net These population analyses provide a detailed view of the electronic landscape of the molecule, complementing the insights gained from MEP maps.
Interactive Table: Global Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |
| Chemical Potential (µ) | µ = -(I + A) / 2 | Electron escaping tendency |
Formulas are based on Koopmans' theorem. rdd.edu.iq
Non-Linear Optical (NLO) Properties from Quantum Chemical Computations
Quantum chemical calculations are a powerful tool for predicting the molecular properties of novel compounds, including their non-linear optical (NLO) behavior. These theoretical studies are pivotal in the search for new materials with applications in optical communication, data storage, and optical computing. For organic molecules such as this compound, NLO properties are closely linked to the molecular structure, particularly the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.
In the case of this compound, the amino group (-NH₂) attached to the phenyl ring acts as an electron donor, while the sulfonamide group (-SO₂NH₂) linked to the thiophene ring serves as an electron acceptor. The thiophene and phenyl rings provide the π-conjugated bridge necessary for charge transfer from the donor to the acceptor, a key requirement for a significant NLO response.
Computational methods, especially Density Functional Theory (DFT), are frequently used to calculate the first-order hyperpolarizability (β), a microscopic property that quantifies the second-order NLO response of a molecule. Studies on various thiophene sulfonamide derivatives have demonstrated that their hyperpolarizability values are sensitive to the nature of substituents on the aromatic rings. semanticscholar.org While specific computational data for this compound is not extensively documented in publicly available literature, the structural features of the molecule suggest that it would exhibit a notable NLO response. The delocalization of π-electrons across the thiophene and phenyl rings, enhanced by the donor-acceptor character of the substituents, is expected to result in a significant first-order hyperpolarizability.
| Compound/Derivative | Computational Method | Basis Set | Calculated β (esu) |
|---|---|---|---|
| Thiophene-2-sulfonamide (B153586) | DFT/B3LYP | 6-311++G(d,p) | Data not available |
| N-phenylthiophene-2-sulfonamide | DFT/B3LYP | 6-311++G(d,p) | Data not available |
| Substituted Thiophene Sulfonamides | DFT/B3LYP | Various | Varies with substituent semanticscholar.org |
Molecular Docking Studies for Ligand-Protein Interaction Prediction
Molecular docking is a computational simulation technique that predicts the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule (receptor), typically a protein. This method is fundamental in drug discovery and design, providing insights into the molecular basis of a drug's action. For this compound, molecular docking can elucidate its potential as a therapeutic agent by identifying its likely biological targets and characterizing its interactions at the atomic level.
Although specific molecular docking studies focusing on this compound are not readily found in the surveyed literature, the well-established binding patterns of the sulfonamide and thiophene moieties in various protein active sites allow for a predictive analysis of its interaction profile.
The binding mode of a ligand encompasses its conformation and orientation within the receptor's binding pocket, as well as the non-covalent interactions that stabilize the complex. For this compound, several key interactions can be anticipated:
Sulfonamide Group: The sulfonamide moiety is a well-known zinc-binding group and can also form crucial hydrogen bonds with the protein backbone or side chains. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the NH group can act as a hydrogen bond donor.
Thiophene Ring: The thiophene ring can engage in hydrophobic interactions with nonpolar amino acid residues. Additionally, its aromatic nature allows for π-π stacking or π-cation interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.
Aminophenyl Group: The phenyl ring can also participate in hydrophobic and π-stacking interactions. The amino group can serve as a hydrogen bond donor, further anchoring the ligand in the binding site.
Docking algorithms provide a scoring function to estimate the binding affinity, typically expressed in terms of binding energy (kcal/mol), where a more negative value indicates a more favorable interaction. While a specific docking score for this compound is not available, studies on other thiophene sulfonamide derivatives against various protein targets have shown promising binding affinities. nih.gov
For a more accurate estimation of binding affinity, more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed on the docked poses. These methods calculate the free energy of binding by considering contributions from molecular mechanics energies, solvation energies, and entropy.
| Ligand | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Thiophene-sulfonamide derivative | Carbonic Anhydrase | -8.5 | His94, His96, His119 |
| Phenyl-sulfonamide derivative | Cyclooxygenase-2 (COX-2) | -9.2 | Arg513, Tyr385 |
| This compound | Hypothetical Target | Not available | Not available |
Note: This table is illustrative and based on general findings for the class of compounds, as specific data for the title compound was not found.
In Silico Pharmacokinetic and Pharmacodynamic Predictions (excluding toxicity aspects)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are an integral part of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. These computational models help to identify potential liabilities and guide the optimization of drug candidates.
For this compound, a range of in silico tools can be used to predict its pharmacokinetic and pharmacodynamic properties.
Pharmacokinetics (What the body does to the drug):
Absorption: The compound's molecular weight and calculated lipophilicity (LogP) are generally within the ranges defined by Lipinski's "rule of five," suggesting good potential for oral absorption. Predictions for human intestinal absorption and Caco-2 cell permeability are likely to be favorable.
Distribution: The extent of plasma protein binding is an important parameter that influences the amount of free drug available to exert its effect. The presence of both polar (sulfonamide, amino) and nonpolar (aromatic rings) moieties suggests a moderate to high degree of plasma protein binding. Its ability to cross the blood-brain barrier is likely to be limited due to the polar groups.
Metabolism: The molecule is susceptible to metabolism by cytochrome P450 enzymes. The phenyl and thiophene rings are potential sites for oxidation (hydroxylation), and the amino group can undergo N-acetylation or other conjugation reactions.
Excretion: The compound and its metabolites are expected to be eliminated primarily through the kidneys.
Pharmacodynamics (What the drug does to the body):
The pharmacodynamic properties are related to the compound's mechanism of action. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial drugs (by inhibiting dihydropteroate (B1496061) synthase) and diuretics (by inhibiting carbonic anhydrase). Therefore, this compound could potentially exhibit similar activities. Its specific pharmacodynamic profile would be dependent on its affinity and selectivity for various biological targets, which can be initially explored through molecular docking and other computational methods.
| ADME Property | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | ~254 g/mol | Compliant with Lipinski's rule of five |
| LogP (Lipophilicity) | 2-3 | Good balance for solubility and permeability |
| Human Intestinal Absorption | High | Likely to be well-absorbed orally |
| Caco-2 Permeability | Moderate to High | Indicates good intestinal permeability |
| Plasma Protein Binding | Moderate to High | Affects the free drug concentration |
| CYP450 Inhibition | Potential inhibitor of some isoforms | Risk of drug-drug interactions |
Structure Activity Relationship Sar Studies of N 4 Aminophenyl Thiophene 2 Sulfonamide Analogues
Correlating Structural Modifications with Modulatory Effects on Target Proteins
The biological activity of N-(4-aminophenyl)thiophene-2-sulfonamide analogues is highly dependent on the nature and position of substituents on both the thiophene (B33073) and the aminophenyl rings. Studies on various enzymes have elucidated how specific structural changes translate into modulatory effects.
A primary target for this class of compounds is the metalloenzyme family of carbonic anhydrases (CAs). The sulfonamide group (-SO₂NH₂) is a critical zinc-binding group, and its interaction with the Zn(II) ion in the active site is a cornerstone of the inhibitory activity. The this compound scaffold places the thiophene ring in a position to interact with various residues within the enzyme's active site. For instance, in human carbonic anhydrase C (HCAC), heterocyclic sulfonamides like those based on thiophene are stabilized by additional coordinated water molecules. The orientation of the thiophene ring is crucial; it has been proposed that the heterocyclic sulfur atom can either face towards a coordinated water molecule or a hydrophobic part of the receptor site, depending on the substitution pattern. nih.gov
Modifications to the thiophene ring or the phenyl ring can drastically alter inhibitory potency and selectivity against different CA isoforms. For example, in a series of thiophene-based sulfonamides evaluated against human CA-I and CA-II, inhibitory concentrations (IC₅₀) ranged from the nanomolar to the micromolar scale, indicating a high sensitivity to structural changes. researchgate.net The introduction of bulky substituents can lead to steric hindrance, reducing or abolishing activity. nih.gov
Beyond carbonic anhydrases, thiophene-2-sulfonamide (B153586) derivatives have been investigated as inhibitors of other enzymes. In a study of lactoperoxidase (LPO) inhibitors, various thiophene-2-sulfonamide derivatives were tested. The most potent compound, 5-(2-thienylthio)thiophene-2-sulfonamide, exhibited a competitive inhibition mechanism with a Ki value of 2 ± 0.6 nM, highlighting the significant impact of substitutions at the 5-position of the thiophene ring. nih.gov
The following table summarizes the inhibitory activity of selected thiophene-2-sulfonamide derivatives against Bovine Milk Lactoperoxidase.
| Compound | Structure | Inhibition Type | IC₅₀ (nM) | Kᵢ (nM) |
| 1a | 5-(2-thienylthio)thiophene-2-sulfonamide | Competitive | 3.4 | 2 ± 0.6 |
| 2a | 5-bromothiophene-2-sulfonamide | Competitive | 6.5 | 4 ± 1.2 |
| 3a | 5-chlorothiophene-2-sulfonamide | Competitive | 10.2 | 7 ± 2.5 |
| 4a | 5-acetylthiophene-2-sulfonamide | Competitive | 21.5 | 15 ± 4.8 |
| 5a | 5-carboxythiophene-2-sulfonamide | Competitive | 45.8 | 32 ± 9.6 |
| 6a | Thiophene-2-sulfonamide | Competitive | 89.3 | 68 ± 15.2 |
| 7a | 5-methylthiophene-2-sulfonamide | Competitive | 150.6 | 120 ± 28.4 |
| Data sourced from a study on lactoperoxidase inhibition. nih.gov |
Furthermore, a large panel of 50 thiophenesulfonamide compounds was synthesized to probe the SAR for quorum sensing inhibition in pathogenic Vibrio species. These studies revealed that modifications to both the thiophene ring and the group attached to the sulfonamide nitrogen systematically alter the inhibitory activity against the master transcription factor LuxR. biorxiv.org
Elucidation of Key Pharmacophoric Features within the this compound Scaffold
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the this compound scaffold, several key pharmacophoric features have been identified.
The Sulfonamide Group: This is arguably the most critical feature for activity against metalloenzymes like carbonic anhydrase. The nitrogen atom of the deprotonated sulfonamide coordinates directly with the active site's zinc ion, acting as a transition-state analogue. acs.org The two oxygen atoms of the sulfonamide group often form hydrogen bonds with active site residues, such as the amide nitrogen of Thr199 in CA II, further anchoring the inhibitor. mdpi.com
The Aromatic/Heterocyclic Rings: The scaffold consists of two rings, the thiophene and the aminophenyl group. The thiophene ring, as a five-membered heterocycle, is a crucial component. nih.gov Its sulfur atom and aromatic nature allow for various interactions, including van der Waals forces and potential interactions with coordinated water molecules within the active site. nih.gov The aminophenyl ring provides a second aromatic system that can interact with hydrophobic pockets of the enzyme.
The Para-amino Group: The amino group on the phenyl ring, typically at the para position relative to the sulfonamide linker, is an important feature. It can act as a hydrogen bond donor and its presence and position are often crucial for maintaining activity. Modifications to this group can significantly impact biological outcomes.
Quantitative Structure-Activity Relationship (QSAR) studies on aromatic and heterocyclic sulfonamides have further refined the understanding of their pharmacophore. These studies often highlight the importance of molecular properties such as polarizability for the inhibition of certain enzyme isoforms. nih.gov For instance, for charged sulfonamide derivatives, increased polarizability appears to favor the inhibition of membrane-bound CAs over cytosolic ones. nih.gov
Ligand Efficiency and Binding Affinity Optimization Strategies
Optimizing a lead compound like this compound involves enhancing its binding affinity for the target protein while maintaining favorable physicochemical properties. Ligand efficiency (LE) is a metric used to assess the binding energy per non-hydrogen atom, providing a way to compare the potency of molecules of different sizes.
Strategies to optimize the binding affinity of this scaffold include:
Substituent Modification: The addition of specific functional groups to the thiophene or phenyl rings can exploit interactions with specific sub-pockets in the target's active site. For instance, analysis of sulfonamide binding to human carbonic anhydrase II (HCAII) has shown that a hydrophobic pocket can stabilize apolar moieties of the inhibitor. acs.org Tailoring substituents to fit this pocket can enhance affinity.
Bioisosteric Replacement: The aminophenyl ring can be replaced with other cyclic systems to probe different interactions or improve properties. For example, replacing it with a benzothiazole (B30560) moiety led to the discovery of moderately potent inhibitors of cyclin-dependent kinase 5 (cdk5).
Scaffold Rigidification: Introducing conformational constraints can reduce the entropic penalty upon binding, thereby increasing affinity. This can be achieved by incorporating the flexible parts of the molecule into a more rigid ring system.
Exploiting Selectivity Determinants: Different protein isoforms often have variations in their active site residues. Designing analogues that specifically interact with non-conserved residues can lead to highly selective inhibitors. For instance, the active site of Helicobacter pylori α-CA has a more open and hydrophilic pocket compared to its human counterpart, a feature that can be exploited to design species-specific inhibitors. acs.org
QSAR studies provide a systematic way to guide these optimization efforts by building mathematical models that relate structural descriptors to biological activity. ijcce.ac.irnih.gov Such models can predict the activity of virtual compounds, helping to prioritize synthetic efforts towards analogues with improved potency and efficiency. brieflands.com
Conformational Flexibility and Its Influence on SAR
The three-dimensional conformation of a ligand is critical for its ability to bind to a protein's active site. The this compound scaffold possesses a degree of conformational flexibility, primarily around the bonds linking the two aromatic rings to the central sulfonamide group.
For example, in aromatic sulfonamides, the orientation of the sulfonyl group with respect to the benzene (B151609) ring is a key conformational feature. Analysis of crystal structures has shown that substituents, particularly in the ortho position, can force the sulfonyl group to deviate from its preferred perpendicular orientation relative to the ring. nih.gov This change in conformation can significantly impact how the inhibitor fits into the active site and can explain the inactivity of certain substituted analogues.
The binding of an inhibitor to a protein is a dynamic process, and the conformational flexibility of the ligand allows it to adapt to the active site, a concept known as "induced fit." However, excessive flexibility can be detrimental, as it incurs a significant entropic cost upon binding. Therefore, a balance between rigidity and flexibility is often optimal. Understanding the preferred low-energy conformations of this compound analogues and how these are influenced by different substituents is crucial for designing inhibitors with improved binding affinity and selectivity.
Mechanistic Basis of Biological Activities Exhibited by N 4 Aminophenyl Thiophene 2 Sulfonamide and Its Derivatives
Enzyme Inhibition and Modulatory Actions
The sulfonamide functional group is a well-established pharmacophore known for its ability to mimic the substrate p-aminobenzoic acid (PABA), leading to the inhibition of enzymes involved in folate biosynthesis. Furthermore, the aromatic and heterocyclic components of N-(4-aminophenyl)thiophene-2-sulfonamide and its derivatives facilitate interactions with a broader range of enzymatic targets, including carbonic anhydrases and protein kinases.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.gov Sulfonamides are a prominent class of CA inhibitors.
Derivatives of this compound have demonstrated significant inhibitory activity against several human CA isoforms, including the cytosolic CA I and CA II, and the tumor-associated CA IX. For instance, a series of 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivatives incorporating a (4-aminophenyl)sulfonamido moiety exhibited potent inhibition. For this class of compounds, the inhibition constants (Kᵢ) ranged from 3–12 nM for CA I, 0.20–5.96 nM for CA II, and 3–45 nM for CA IX. nih.gov Another study on benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides showed Kᵢ values against CA II in the range of 3.3 to 866.7 nM and against CA IX from 6.1 to 568.8 nM. nih.gov The thiophene-linked derivatives, in particular, showed a tendency for greater inhibition of CA II. nih.gov
Table 1: Inhibitory Activity of Selected Sulfonamide Derivatives against Carbonic Anhydrase Isoforms
| Compound Class | CA I (Kᵢ) | CA II (Kᵢ) | CA IX (Kᵢ) |
|---|---|---|---|
| Thiadiazole Sulfonamides nih.gov | 3–12 nM | 0.20–5.96 nM | 3–45 nM |
| Pyrazole/Pyridazinecarboxamides nih.gov | - | 3.3–866.7 nM | 6.1–568.8 nM |
The primary mechanism of antibacterial action for sulfonamide drugs is the inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. nih.govwikipedia.org This pathway is essential for the synthesis of nucleic acids, and its disruption leads to a bacteriostatic effect. wikipedia.orgwikipedia.org Bacteria must synthesize folate de novo, whereas mammals obtain it from their diet, which accounts for the selective toxicity of sulfonamides. wikipedia.orgebi.ac.uk
This compound and its derivatives act as competitive inhibitors of DHPS. wikipedia.org They are structural analogs of p-aminobenzoic acid (PABA), the natural substrate for DHPS. nih.govwikipedia.org By binding to the active site of the enzyme, they prevent the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, thereby blocking the production of 7,8-dihydropteroate, a precursor to folic acid. nih.govresearchgate.net This interference with the folate pathway ultimately halts bacterial growth and replication. wikipedia.org
Cyclin-dependent kinase 5 (CDK5) is a serine/threonine kinase that, unlike other CDKs, is not directly involved in cell cycle regulation but plays a significant role in neuronal processes. embopress.orgnih.gov Aberrant CDK5 activity, often through its association with the p25 activator (a truncated form of p35), is implicated in the pathology of neurodegenerative diseases like Alzheimer's disease. embopress.org More recently, CDK5 has been identified as a factor in promoting metastasis in certain cancers, including pancreatic cancer, by influencing Ras signaling pathways. nih.gov
A high-throughput screening identified 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (B1250318) as a moderately potent inhibitor of CDK5/p25. nih.gov X-ray crystallography of this compound bound to CDK5 revealed an unconventional binding mode to the hinge region of the kinase, mediated by a water molecule. nih.gov Inhibition of CDK5 can disrupt downstream signaling, such as the Ras-Ral pathway in pancreatic cancer, thereby inhibiting cancer cell invasion, migration, and tumor formation. nih.gov
The 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway is an essential metabolic pathway for the biosynthesis of isoprenoids in many bacteria and fungi, but it is absent in humans. niu.edu This makes the enzymes of the MEP pathway attractive targets for the development of novel antimicrobial agents. niu.edu One such enzyme is 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, also known as IspF. niu.edu
Recent studies have shown that sulfonamides can bind to and inhibit IspF. niu.edu Aryl bis-sulfonamides, for example, have been found to bind to the active site of the homotrimeric IspF enzyme. rsc.org The proposed mechanism of inhibition is multifaceted, involving not only competition with the substrate for the binding pocket but also the extraction of the essential Zn²⁺ cofactor from the enzyme's active site. rsc.org This dual mechanism, combining competitive and non-competitive inhibition, presents a potent strategy for disrupting the MEP pathway. rsc.org Fluorescently tagged inhibitors have been developed to further probe the interactions with IspF. nih.gov
Antimicrobial Spectrum of Activity and Mechanisms
The interference with essential bacterial enzymes, particularly DHPS, endows this compound and its derivatives with a broad spectrum of antimicrobial activity. The thiophene (B33073) and sulfonamide moieties are key pharmacophores contributing to this activity. researchgate.net
Sulfonamides are known to be effective against a wide range of gram-positive and certain gram-negative bacteria. nih.gov The development of derivatives that couple the sulfonamide scaffold with other heterocyclic structures, such as thienopyrimidine, has been explored to enhance antibacterial potency. mdpi.com
Studies have demonstrated the efficacy of various thiophene-sulfonamide derivatives against both types of bacteria. For example, certain 5-bromo-N-alkylthiophene-2-sulfonamides have shown potent activity, with one derivative exhibiting a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Staphylococcus aureus (Gram-positive) and 25 µg/mL against Escherichia coli (Gram-negative). researchgate.net Other research has highlighted that the presence of a sulfonamide group at the para-position of a phenyl ring can significantly enhance antibacterial properties against both Gram-positive and Gram-negative pathogens. acu.edu.in While effective against many strains like E. coli and S. aureus, some sulfonamides show no inhibitory activity against bacteria such as Pseudomonas aeruginosa. nih.govmdpi.com The mechanism of action for some thiophene derivatives may also involve interaction with outer membrane proteins in Gram-negative bacteria, leading to increased membrane permeability. frontiersin.org
Table 2: Minimum Inhibitory Concentration (MIC) of a Potent Thiophene-Sulfonamide Derivative researchgate.net
| Bacterial Strain | Gram Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | 6.25 |
| Escherichia coli | Gram-Negative | 25 |
Antifungal Properties
The antifungal activity of sulfonamide and thiophene-containing compounds is well-documented, with several mechanisms of action proposed. While specific studies on this compound are limited, the broader class of sulfonamides is known to interfere with folic acid synthesis in fungi, a pathway essential for their growth and proliferation. nih.gov This inhibition is typically achieved by acting as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for folate production.
Thiophene derivatives have also demonstrated significant antifungal potential. nih.govnih.gov For instance, novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives have been shown to act as potent succinate (B1194679) dehydrogenase inhibitors. nih.gov This enzyme is a key component of the mitochondrial electron transport chain and the tricarboxylic acid cycle, and its inhibition disrupts fungal respiration and energy production. nih.gov One such derivative, compound 4i , exhibited superior activity against Sclerotinia sclerotiorum compared to the commercial fungicide boscalid. nih.gov
Furthermore, some thiophene-based compounds have been observed to cause morphological abnormalities in fungal mycelia and damage to cell structures, suggesting a mechanism that compromises cell integrity. nih.gov The antifungal activity of this compound and its derivatives likely arises from a combination of these mechanisms, leveraging both the sulfonamide and thiophene moieties to disrupt essential fungal cellular processes.
Table 1: Antifungal Activity of Thiophene Derivatives
| Compound | Target Fungus | EC50 (mg/L) | Reference Fungicide | EC50 (mg/L) |
|---|---|---|---|---|
| 4a | Pseudoperonospora cubensis | 4.69 | Diflumetorim | 21.44 |
| 4f | Pseudoperonospora cubensis | 1.96 | Flumorph | 7.55 |
| 4i | Sclerotinia sclerotiorum | 0.140 ± 0.034 | Boscalid | 0.645 ± 0.023 |
Antitubercular Activity Against Mycobacterium tuberculosis Targets
The antitubercular properties of compounds structurally related to this compound, particularly thioamides, are primarily attributed to the inhibition of mycolic acid biosynthesis. nih.govdrugbank.com Mycolic acids are essential components of the unique and impermeable cell wall of Mycobacterium tuberculosis, and their disruption leads to bacterial death.
The primary target of these thioamide drugs is the enoyl-acyl carrier protein reductase, InhA. nih.govresearchgate.net These drugs are prodrugs that require activation by a monooxygenase within the mycobacterium. researchgate.net Upon activation, they form a covalent adduct with nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.govresearchgate.net This drug-NAD adduct then acts as a potent, slow-onset inhibitor of InhA, effectively halting the synthesis of mycolic acids. nih.govdrugbank.com
Studies have shown that both ethionamide (B1671405) (ETH) and prothionamide (PTH), which are structurally similar to the thiophene-sulfonamide scaffold, form these covalent adducts with NAD, leading to nanomolar inhibition constants against M. tuberculosis InhA. nih.govscilit.com The crystal structures of the inhibited InhA complexes have provided detailed insights into the molecular interactions between the drug adduct and the enzyme's active site. nih.govresearchgate.net
Another potential mechanism for some nitro-substituted thiophenes involves activation by the F420-dependent nitroreductase Ddn, leading to the release of nitric oxide, which has cytotoxic effects on the bacteria. researchgate.net While this compound itself is not a nitro-derivative, this highlights the diverse ways the thiophene scaffold can be functionalized to achieve antitubercular activity.
Anticancer and Antiproliferative Modulations
The anticancer and antiproliferative effects of this compound and its derivatives are multifaceted, targeting various pathways involved in cancer cell growth and survival. nih.govnih.gov The sulfonamide moiety is a key pharmacophore in several established anticancer drugs and is known to target enzymes such as carbonic anhydrases (CAs). nih.govnih.gov Certain CA isoforms are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and invasion. nih.gov Inhibition of these enzymes can disrupt pH regulation in cancer cells, leading to apoptosis. nih.gov
Derivatives of the thiophene-sulfonamide scaffold have also been investigated as inhibitors of other key targets in oncology. For example, some sulfonamide derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth. mdpi.com By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply.
Furthermore, some thiophene-containing compounds have been identified as inhibitors of tubulin polymerization. nih.gov Tubulin is the protein subunit of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells. nih.gov The antiproliferative activity of certain thiophene derivatives has been demonstrated against various cancer cell lines, including breast cancer (MCF-7), with some compounds showing higher cytotoxic activity than the standard drug doxorubicin. nih.gov
Table 2: Anticancer Activity of Thiophene-Sulfonamide Derivatives
| Compound | Cancer Cell Line | IC50 (µmol L-1) | Reference Drug | IC50 (µmol L-1) |
|---|---|---|---|---|
| 6 | MCF-7 (Breast) | 10.25 | Doxorubicin | 32.00 |
| 7 | MCF-7 (Breast) | 9.70 | Doxorubicin | 32.00 |
| 9 | MCF-7 (Breast) | 9.55 | Doxorubicin | 32.00 |
| 13 | MCF-7 (Breast) | 9.39 | Doxorubicin | 32.00 |
Antiviral Potency and Mechanisms
The antiviral potential of sulfonamide derivatives has been recognized against a broad spectrum of viruses. nih.govmdpi.com While the precise mechanisms can vary depending on the viral target, a common theme is the inhibition of viral enzymes essential for replication. For instance, some sulfonamide-containing compounds have shown efficacy as non-nucleoside reverse transcriptase inhibitors in the context of HIV. nih.gov
In the realm of plant viruses, sulfonamide derivatives containing a 1,3,4-thiadiazole (B1197879) ring have been synthesized and evaluated for their activity against the tobacco mosaic virus (TMV). researchgate.netmdpi.com Some of these compounds exhibited significant TMV inhibition, suggesting that the combination of a sulfonamide and a heterocyclic ring system can be a fruitful strategy for developing antiviral agents. researchgate.net The mechanism of action in such cases could involve interference with viral coat proteins or replication enzymes.
The broad antiviral activity observed in a wide range of sulfonamide derivatives suggests that this compound could also possess antiviral properties. nih.govmdpi.com Potential mechanisms could include the inhibition of viral proteases, polymerases, or entry into host cells. However, specific studies on the antiviral activity and mechanisms of this compound are needed to confirm this potential.
Receptor Ligand Activity (e.g., Angiotensin AT2 Receptor)
Derivatives of N-(heteroaryl)thiophene sulfonamide have been identified as potent and selective ligands for the angiotensin II type 2 (AT2) receptor. monash.edudiva-portal.orgscilifelab.sediva-portal.org The AT2 receptor is part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and cardiovascular function. diva-portal.org While the AT1 receptor mediates most of the well-known pressor effects of angiotensin II, the AT2 receptor is associated with beneficial effects such as vasodilation, anti-inflammatory, and anti-proliferative actions. diva-portal.org
Researchers have synthesized series of N-(heteroaryl)thiophene sulfonamides and evaluated their binding affinities for the AT2 receptor. monash.edudiva-portal.orgscilifelab.sediva-portal.org Several compounds have been discovered with high affinity and selectivity for the AT2 receptor, with Ki values in the nanomolar range. monash.edudiva-portal.orgscilifelab.sediva-portal.org For example, one promising ligand demonstrated an AT2R Ki value of 4.9 nM and caused a concentration-dependent vasorelaxation of pre-contracted mouse aorta. monash.edudiva-portal.orgscilifelab.se
Molecular docking and dynamics simulations have been employed to understand the binding modes of these ligands to the AT2 receptor. monash.edudiva-portal.orgscilifelab.sediva-portal.org This research highlights the potential of the this compound scaffold as a basis for developing novel therapeutic agents that modulate the renin-angiotensin system through the AT2 receptor.
Table 3: Angiotensin AT2 Receptor Binding Affinity of N-(Heteroaryl)thiophene Sulfonamides
| Compound Series | Modification | AT2R Ki |
|---|---|---|
| First Series | Methylene imidazole (B134444) group | 42 nM |
| Second Series | tert-butylimidazolylacetyl group | <5 nM |
| Most Promising Ligand | - | 4.9 nM |
Antioxidant Activity (e.g., in Schiff Base Metal Complexes)
The thiophene moiety, particularly when incorporated into Schiff bases and their metal complexes, can exhibit significant antioxidant activity. nih.govnih.govresearchgate.net Schiff bases derived from aminothiophene precursors can act as effective ligands, chelating with metal ions such as Co(II) and Pd(II). nih.govnih.govresearchgate.net These metal complexes often show enhanced antioxidant properties compared to the free ligand. nih.govnih.govresearchgate.net
The antioxidant mechanism of these complexes involves their ability to scavenge free radicals. This has been demonstrated through various in vitro antioxidant assays. For example, a study on a Schiff base derived from methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate and its Co(II) and Pd(II) complexes showed that the Pd(II) complex had superior antioxidant activity. nih.govnih.govresearchgate.net In the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, the Pd(II) complex showed activity comparable to standard antioxidants. nih.govnih.govresearchgate.net In the CUPRAC (cupric reducing antioxidant capacity) assay, the same complex exhibited even better activity than the standards. nih.govnih.govresearchgate.net
The enhanced antioxidant activity of the metal complexes is often attributed to the chelation of the metal ion, which can stabilize the ligand and enhance its electron-donating ability, thereby increasing its capacity to neutralize free radicals. researchgate.net This suggests that derivatives of this compound, when formulated as Schiff base metal complexes, could serve as potent antioxidants.
Advanced Research Trajectories and Future Directions in N 4 Aminophenyl Thiophene 2 Sulfonamide Research
Rational Drug Design Approaches Utilizing Computational Insights
Rational drug design, powered by computational chemistry, is a cornerstone for the future development of N-(4-aminophenyl)thiophene-2-sulfonamide derivatives. In silico techniques such as molecular docking and molecular dynamics simulations are pivotal in predicting the binding affinities and interaction patterns of novel compounds with their biological targets, thereby guiding synthetic efforts toward more potent and selective molecules. nih.govresearchgate.net
Molecular docking studies have been instrumental in elucidating the therapeutic potential of this scaffold. For instance, derivatives have been docked against various enzymes to predict their inhibitory activity. These computational approaches allow researchers to visualize how the sulfonamide and thiophene (B33073) moieties interact with amino acid residues within the active site of a target protein. nih.govresearchgate.net Studies have shown that the sulfonamide group often plays a key role in coordinating with metal ions in metalloenzymes or forming critical hydrogen bonds. nih.govresearchgate.net
Molecular dynamics simulations provide deeper insights by modeling the dynamic behavior and stability of the ligand-protein complex over time. nih.gov This can reveal conformational changes and stable binding modes that are not apparent from static docking poses alone. Furthermore, computational tools are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov
| Target Protein(s) | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Enoyl Acyl Carrier Protein Reductase (InhA) | Molecular Docking, Molecular Dynamics | Derivatives showed notable docking scores (-6 to -12 kcal/mol), with some compounds exhibiting high glide scores (>11 kcal/mol), indicating strong binding potential. | nih.gov |
| Human Carbonic Anhydrase I & II (hCA-I, hCA-II) | Molecular Docking | Docking studies were performed to elucidate the inhibition mechanism, revealing that compounds interact with the enzyme's active site. The sulfonamide and thiophene groups played significant roles in inhibition. | nih.gov |
| Cyclooxygenase-2 (COX-2) | Molecular Docking | Benzothieno[3,2-d]pyrimidine sulfonamide derivatives were studied to understand their interaction with the COX-2 active site, guiding the analysis of structure-activity relationships for anti-inflammatory activity. | mdpi.com |
| S. aureus Tyrosyl-tRNA Synthetase | Molecular Docking | The binding affinities of thiophene derivatives were examined to evaluate their potential as antimicrobial agents. | researchgate.net |
Development of Novel Chemical Probes and Biological Tools
While primarily investigated for their therapeutic potential, derivatives of this compound hold promise for development as chemical probes and biological tools. A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in cellular or in vivo systems. Given that thiophene sulfonamides have been shown to be potent and selective inhibitors of specific enzymes, such as carbonic anhydrases and kinases, they can be utilized to probe the physiological and pathological roles of these enzymes. nih.govnih.gov
Future research trajectories include the modification of the core scaffold to incorporate reporter tags, such as fluorescent dyes or biotin, without compromising binding affinity. Such modifications would create powerful tools for a range of applications, including:
Target Identification and Validation: Labeled probes can be used in pull-down assays or activity-based protein profiling to confirm target engagement and identify new binding partners in complex biological samples.
Cellular Imaging: Fluorescently tagged derivatives could enable the visualization of target enzyme localization and dynamics within living cells using advanced microscopy techniques.
Diagnostic Assays: Probes with high affinity and selectivity could form the basis of diagnostic tests to measure the activity or expression levels of target proteins that serve as disease biomarkers.
The development of such tools is crucial for dissecting complex biological pathways and validating novel drug targets, bridging the gap between fundamental biology and therapeutic development.
Exploration of Multi-Targeting and Polypharmacological Applications
The concept of "one molecule, one target" is increasingly being supplemented by polypharmacology, where a single drug is designed to modulate multiple targets simultaneously. This approach can offer superior efficacy or help overcome drug resistance, particularly in complex diseases like cancer. The this compound scaffold is well-suited for such applications due to the diverse biological activities associated with sulfonamides. researchgate.netnih.gov
Research has already shown that certain thiophene-based sulfonamides can inhibit multiple isoforms of an enzyme, such as human carbonic anhydrase I and II. nih.gov This suggests the potential for designing derivatives with a tailored selectivity profile against a range of related or unrelated targets. Future research will likely focus on rationally designing single molecules that can, for example, concurrently inhibit a key kinase and a carbonic anhydrase isoform, both of which are often upregulated in tumors. researchgate.net This dual-action approach could lead to synergistic antitumor effects by disrupting multiple pathways essential for cancer cell growth and survival. The broad bioactivity of sulfonamides, which includes antimicrobial, anti-inflammatory, and anticancer effects, provides a rich foundation for exploring these multi-target strategies. researchgate.netnih.gov
Integration of Omics Technologies for Mechanistic Deconvolution
To fully understand the biological effects of this compound derivatives, future research must integrate high-throughput "omics" technologies. nih.gov These approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a global, unbiased view of cellular responses to a drug candidate, offering deep insights into its mechanism of action, potential off-target effects, and biomarkers for efficacy. nih.govnih.gov
Transcriptomics (e.g., RNA-seq): Can be used to analyze changes in gene expression across the entire genome following treatment with a compound. This can reveal which cellular pathways are perturbed, helping to confirm the intended mechanism or uncover novel ones.
Proteomics: Measures changes in the levels and post-translational modifications of thousands of proteins. This can directly assess the downstream effects of enzyme inhibition and identify compensatory mechanisms that cells might activate.
Metabolomics: Analyzes the global profile of small-molecule metabolites. For inhibitors of metabolic enzymes like carbonic anhydrase, this can provide a direct readout of the functional consequences of target engagement.
By integrating data from these different omics layers, researchers can construct a comprehensive picture of a compound's cellular impact. frontiersin.org This systems-level understanding is invaluable for lead optimization, predicting potential toxicities, and developing personalized medicine strategies where the drug is matched to patients most likely to respond.
Advanced Synthetic Methodologies for Scaffold Diversification
The generation of diverse chemical libraries around the this compound core is essential for exploring structure-activity relationships (SAR) and optimizing drug properties. Future research will increasingly leverage advanced synthetic methodologies to achieve this diversification more efficiently and sustainably.
While classical methods for forming sulfonamides often rely on the reaction of amines with sulfonyl chlorides, modern approaches offer milder conditions and broader functional group tolerance. cardiff.ac.uk One such innovative method is the electrochemical oxidative coupling of thiols and amines, which is driven by electricity, avoids sacrificial reagents, and generates hydrogen as the only byproduct. cardiff.ac.uk This environmentally benign approach represents a significant advancement in sulfonamide synthesis.
For modifying the thiophene and phenyl rings, modern cross-coupling reactions are indispensable. For example, the use of a nickel catalyst in place of palladium for Suzuki-Miyaura coupling has been reported for the synthesis of thiophene sulfonamide derivatives, showcasing a move toward more sustainable and cost-effective catalysts. nih.gov These advanced synthetic tools enable chemists to rapidly introduce a wide array of substituents onto the scaffold, facilitating the fine-tuning of potency, selectivity, and pharmacokinetic properties. nih.govnih.gov
Potential for Prodrug Development
A significant challenge in drug development is optimizing a molecule's ADMET properties to ensure it reaches its target in the body at a sufficient concentration. Prodrug strategies, where an active drug is temporarily masked with a promoiety, are a proven method to overcome issues like poor solubility, low permeability, or rapid metabolism. nih.govresearchgate.net
The this compound structure offers several "handles" for prodrug modification. The primary amino group on the phenyl ring and the hydrogen on the sulfonamide nitrogen are both amenable to chemical modification. For instance, the amino group can be converted into amides or carbamates that are later cleaved by enzymes in the body to release the active parent drug.
One specific strategy explored for the sulfonamide group involves the creation of N-sulfonyl pseudourea derivatives. nih.gov A study evaluating such derivatives as potential prodrugs for p-toluenesulfonamide (B41071) found that while they could be synthesized, their hydrolysis back to the parent sulfonamide was too slow under physiological conditions to be useful. nih.gov This highlights the critical need to carefully design the linker chemistry to ensure timely release of the active drug. Despite this particular challenge, the potential for developing effective prodrugs remains high, and future work will likely explore other cleavable promoieties to enhance the delivery and therapeutic index of this promising class of compounds.
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare N-(4-aminophenyl)thiophene-2-sulfonamide, and how do reaction conditions influence yield?
- Answer : A typical route involves reacting thiophene-2-sulfonyl chloride derivatives with 4-aminophenyl precursors under controlled conditions. For example, analogous sulfonamide syntheses (e.g., N-(4-Aminophenyl)-4-methylbenzenesulfonamide) use sulfonyl chlorides and amines in aqueous or polar solvents at room temperature, with yields dependent on stoichiometry, pH, and reaction duration . Side reactions (e.g., over-sulfonation) can be mitigated by slow addition of reagents and maintaining low temperatures.
Q. What purification and characterization techniques are critical for confirming the structural integrity of this compound?
- Answer : Recrystallization from ethanol/water mixtures is effective for purification. Structural confirmation requires a combination of:
- NMR : To verify aromatic proton environments and sulfonamide NH peaks.
- IR : Confirmation of sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N–H bends.
- Elemental analysis : To validate C, H, N, S composition .
- For novel derivatives, single-crystal X-ray diffraction (SCXRD) is recommended to resolve bond lengths and angles .
Advanced Questions
Q. How do crystallographic parameters and hydrogen-bonding networks dictate the stability and packing of this compound?
- Answer : SCXRD studies of analogous compounds reveal:
- Space group : Orthorhombic with unit cell parameters (e.g., , , ) .
- Hydrogen bonding : Intermolecular N–H⋯O and N–H⋯N bonds form 3D networks, stabilizing the crystal lattice (e.g., N–H⋯O distances ~2.85–3.10 Å) .
- Conformational flexibility : Dihedral angles between aromatic rings (~45–70°) and C–S–N–C torsion angles (~60–70°) influence molecular packing .
Q. What comparative structural insights can be drawn between this compound and its aryl-substituted analogs?
- Answer : Substituents on the sulfonamide moiety significantly alter conformation and intermolecular interactions. For example:
- Electron-withdrawing groups (e.g., nitro) increase hydrogen-bond acceptor strength, leading to shorter S=O⋯H–N distances.
- Steric hindrance from bulky groups reduces planarity, increasing dihedral angles (e.g., 86° in nitro-substituted analogs vs. 45° in amino derivatives) .
- These differences impact solubility, thermal stability, and reactivity in further functionalization.
Q. How can researchers resolve discrepancies in reported conformational data for sulfonamide derivatives?
- Answer : Discrepancies often arise from crystallographic resolution limits or solvent effects. Strategies include:
- High-resolution SCXRD : To refine atomic positions (e.g., R-factor < 0.06) .
- DFT calculations : To compare experimental and theoretical conformations.
- Systematic reviews : Cross-referencing with databases like the Cambridge Structural Database to identify outliers .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?
- Answer :
- Standardized procedures : Detailed stepwise synthesis (e.g., 10 h stirring at 25°C for amine-sulfonyl chloride coupling) .
- In-line monitoring : Use TLC or HPLC to track reaction progress.
- Batch consistency : Pre-purify starting materials (e.g., recrystallize 4-aminophenyl derivatives) and control humidity to prevent hydrolysis .
Q. How should researchers interpret conflicting spectroscopic data for sulfonamide derivatives?
- Answer :
- NMR ambiguities : Aromatic signal splitting may arise from rotamers; variable-temperature NMR can resolve dynamic effects.
- IR band overlaps : Deconvolute spectra using computational tools (e.g., Gaussian) to assign S=O and N–H vibrations accurately.
- Cross-validation : Correlate with SCXRD data to resolve ambiguities in functional group assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
